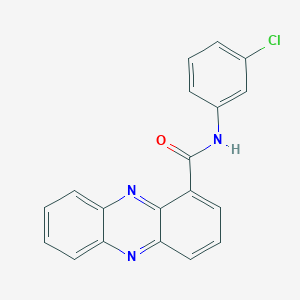

N-(3-chlorophenyl)phenazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It is produced by certain strains of Pseudomonas, such as Pseudomonas chlororaphis . The high PCN biocontrol activity has attracted researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . The yield of PCN by wild-type strain HT66 was 424.87 mg/L at 24 h .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . qRT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .Aplicaciones Científicas De Investigación

N-(3-chlorophenyl)phenazine-1-carboxamide is used in a wide range of scientific research applications. It is commonly used in biochemistry and physiology experiments to study the effects of various compounds on cell signaling pathways. This compound is also used in pharmacology research to study the effects of drugs on the body. In addition, this compound is used in laboratory experiments to study the structure and function of proteins and enzymes.

Mecanismo De Acción

Target of Action

N-(3-chlorophenyl)phenazine-1-carboxamide, also known as phenazine-1-carboxamide (PCN), is a phenazine derivative . The primary targets of PCN are fungal phytopathogens . It exhibits strong antagonistic activity against these pathogens, making it an effective biocontrol agent .

Mode of Action

PCN interacts with its targets, the fungal phytopathogens, by disrupting their normal cellular functions . .

Biochemical Pathways

The biosynthesis of PCN involves several key genes, including phzI, phzR, and phzE . The expression of these genes is regulated by psrA and rpeA, which act as repressors of PCN biosynthesis . Inactivation of psrA and rpeA can increase PCN production .

Pharmacokinetics

It’s known that pcn is produced by certain bacterial strains, such as pseudomonas chlororaphis , suggesting that it may be metabolized and excreted by these organisms.

Result of Action

The result of PCN’s action is the inhibition of fungal phytopathogens . This leads to a decrease in the prevalence of these pathogens, thereby promoting the health of plants in the environment .

Action Environment

The action of PCN is influenced by environmental factors. For instance, PCN is produced by bacteria found in the rhizosphere of plants , suggesting that soil conditions may impact its production and efficacy. Furthermore, the use of metabolic engineering strategies can enhance the biosynthesis of PCN in environmentally-friendly settings .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(3-chlorophenyl)phenazine-1-carboxamide in laboratory experiments include its stability and solubility in aqueous solutions. This compound is also relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can bind to certain receptors in the body, which may interfere with the results of the experiments. In addition, this compound is not yet fully understood, so its effects on the body and its mechanism of action are not yet fully understood.

Direcciones Futuras

There are a number of potential future directions for research involving N-(3-chlorophenyl)phenazine-1-carboxamide. For example, further research is needed to better understand the biochemical and physiological effects of this compound. In addition, further research is needed to determine the mechanism of action of this compound and to identify potential therapeutic applications for the compound. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound.

Métodos De Síntesis

N-(3-chlorophenyl)phenazine-1-carboxamide can be synthesized using a variety of methods. The most common synthesis method is the reaction of aniline with chloroacetic acid. This reaction produces a chloroacetyl aniline intermediate, which is then reacted with phenazine-1-carboxylic acid to produce this compound. Other methods for synthesizing this compound include the reaction of aniline with chloroacetyl chloride, and the reaction of aniline with thionyl chloride and phenazine-1-carboxylic acid.

Análisis Bioquímico

Biochemical Properties

N-(3-chlorophenyl)phenazine-1-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the novel amidase PcnH, which initiates the degradation of phenazine-1-carboxamide by hydrolyzing its amide bond to produce phenazine-1-carboxylic acid . This interaction is essential for the compound’s metabolic pathway and its subsequent biochemical effects. Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways, influencing their activity and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as amidase PcnH, leading to the hydrolysis of its amide bond and the production of phenazine-1-carboxylic acid . This interaction is crucial for the compound’s degradation and subsequent biochemical effects. Furthermore, this compound can inhibit or activate various enzymes involved in cellular signaling pathways, thereby modulating their activity and influencing cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a crucial role in its biochemical effects. The compound is metabolized by the novel amidase PcnH, which hydrolyzes its amide bond to produce phenazine-1-carboxylic acid . This metabolic pathway is essential for the compound’s degradation and subsequent biochemical effects. Additionally, this compound can influence metabolic flux and metabolite levels by interacting with key metabolic enzymes, thereby affecting overall cellular metabolism.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJNDERHTPMOEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)

![N-(2,5-dichlorophenyl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}acetamide](/img/structure/B6492798.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B6492807.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492817.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride](/img/structure/B6492829.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6492835.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6492843.png)

![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)

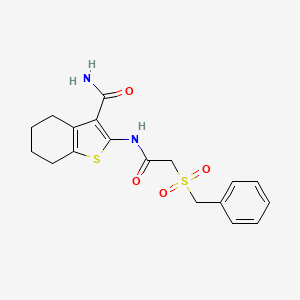

![2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6492856.png)

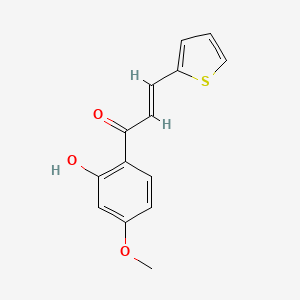

![(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B6492863.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)

![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-phenylacetamide](/img/structure/B6492892.png)